molecular formula C17H20O6 B12339565 5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12339565
M. Wt: 320.3 g/mol
InChI Key: XPVBGVZBXOKAPA-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable diketone under acidic or basic conditions to form the chromenone core. Subsequent hydroxylation and methoxylation steps are carried out using specific reagents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as recrystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has been studied for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Explored for its anti-inflammatory and anticancer activities, particularly in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one: Similar structure but with additional methoxy groups.

    6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: A hybrid compound with a different core structure.

Uniqueness

5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one stands out due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups, which contribute to its unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

IUPAC Name

5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C17H20O6/c1-21-10-6-13(19)16-15(7-10)23-8-11(17(16)20)9-3-4-12(18)14(5-9)22-2/h3-5,8,10,13,15-16,18-19H,6-7H2,1-2H3

InChI Key

XPVBGVZBXOKAPA-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C2C(C1)OC=C(C2=O)C3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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